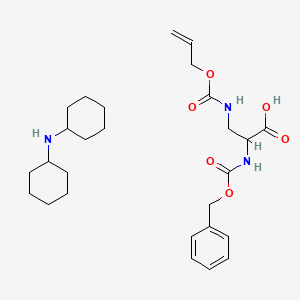
Dicyclohexylamine (R)-3-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Ce composé est utilisé dans diverses applications de recherche chimique et biologique en raison de ses propriétés et de sa réactivité uniques.
Méthodes De Préparation
La synthèse de l'acide (Z)-D-DAP(ALOC)-OH, sel de DCHA implique plusieurs étapes, notamment la protection et la déprotection des groupes fonctionnels. La voie de synthèse commence généralement par la préparation du dérivé protégé de l'acide diamino propionique. Les groupes allyloxycarbonyle (Alloc) et benzyloxycarbonyle (Z) sont utilisés pour protéger les groupes amino pendant la synthèse. Le produit final est obtenu en faisant réagir l'intermédiaire protégé avec la dicyclohexylamine (DCHA) dans des conditions de réaction spécifiques .
Analyse Des Réactions Chimiques
L'acide (Z)-D-DAP(ALOC)-OH, sel de DCHA subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs courants pour produire des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Dép protection : Les groupes protecteurs Alloc et Z peuvent être éliminés dans des conditions spécifiques pour obtenir l'acide diamino propionique libre.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les agents de déprotection comme le palladium sur carbone pour l'élimination du groupe Alloc .
Applications de recherche scientifique
L'acide (Z)-D-DAP(ALOC)-OH, sel de DCHA est largement utilisé dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers peptides et autres molécules complexes.
Biologie : Le composé est utilisé dans l'étude des interactions enzyme-substrat et des modifications protéiques.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide (Z)-D-DAP(ALOC)-OH, sel de DCHA implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un substrat ou un inhibiteur dans les réactions enzymatiques, affectant l'activité des enzymes et les voies biochimiques. Les groupes protecteurs Alloc et Z jouent un rôle crucial dans la modulation de la réactivité et de la stabilité du composé pendant ces interactions .
Applications De Recherche Scientifique
Z-D-DAP(ALOC)-OH DCHA is widely used in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Z-D-DAP(ALOC)-OH DCHA involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and biochemical pathways. The Alloc and Z protecting groups play a crucial role in modulating the reactivity and stability of the compound during these interactions .
Comparaison Avec Des Composés Similaires
L'acide (Z)-D-DAP(ALOC)-OH, sel de DCHA peut être comparé à d'autres composés similaires tels que :
Acide N-alpha-Z-N-beta-Alloc-D-2,3-diaminopropionique : Ce composé possède des groupes protecteurs similaires et est utilisé dans des applications de recherche similaires.
Acide N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionique : Ce composé utilise un groupe protecteur différent (Fmoc) et possède des propriétés de réactivité et de stabilité différentes.
Acide N-alpha-Boc-N-beta-Alloc-D-2,3-diaminopropionique : Ce composé utilise un groupe protecteur Boc et est utilisé dans la synthèse peptidique.
L'acide (Z)-D-DAP(ALOC)-OH, sel de DCHA est unique en raison de sa combinaison spécifique de groupes protecteurs et de son profil de réactivité, ce qui le rend adapté à une large gamme d'applications de recherche.
Propriétés
Formule moléculaire |
C27H41N3O6 |
|---|---|
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H18N2O6.C12H23N/c1-2-8-22-14(20)16-9-12(13(18)19)17-15(21)23-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,12H,1,8-10H2,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2 |
Clé InChI |
DIMJZSGSWDHYDY-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12316596.png)
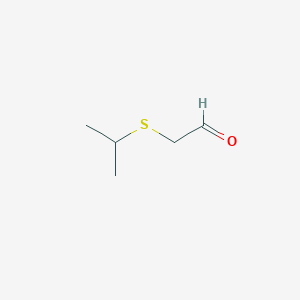
![2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316614.png)
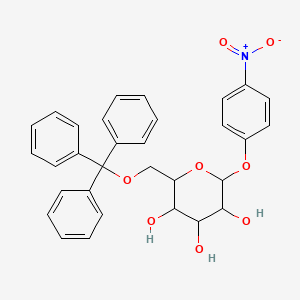
![17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12316620.png)
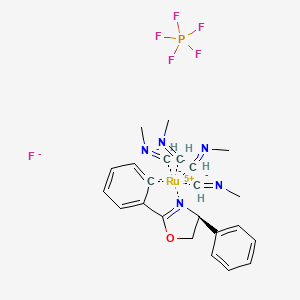
![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316644.png)

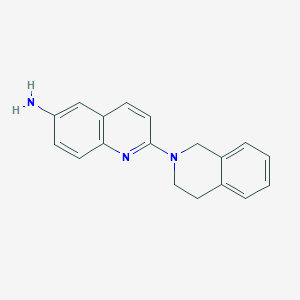

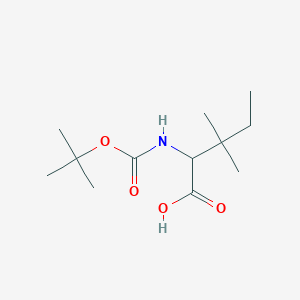
![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316670.png)
